molecular formula C19H17ClN2O3 B5676960 2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone

2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone

Cat. No. B5676960
M. Wt: 356.8 g/mol
InChI Key: KVCKPZJIQBNXNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves condensation reactions, halogenation, and nucleophilic substitution reactions. For instance, a series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones have been synthesized through the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate, demonstrating the typical pathways to access pyridazinone scaffolds (Alonazy, Al-Hazimi, & Korraa, 2009).

Molecular Structure Analysis

Pyridazinone derivatives exhibit diverse molecular geometries, often influenced by substituents on the pyridazinone ring. Crystal structure and Hirshfeld surface analysis of related compounds reveal that the molecular arrangement can vary significantly, with some structures showing nearly perpendicular orientations of chlorophenyl and pyridazinone rings, whereas others exhibit coplanar arrangements with the pyridazinone ring (Daoui et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of pyridazinone derivatives includes halogenation, leading to chloro derivatives, and further reactions with aromatic amines to form new aminoaryl pyridazines. These steps are crucial for modifying the electronic and physical properties of the pyridazinone core for potential applications (Alonazy, Al-Hazimi, & Korraa, 2009).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-24-17-9-7-13(11-18(17)25-2)16-8-10-19(23)22(21-16)12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCKPZJIQBNXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

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